molecular formula C26H17B B1290078 2-Bromo-9,10-diphenylanthracene CAS No. 201731-79-5

2-Bromo-9,10-diphenylanthracene

Cat. No.: B1290078
CAS No.: 201731-79-5
M. Wt: 409.3 g/mol
InChI Key: OZNXPZBQVNNJCS-UHFFFAOYSA-N
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Description

2-Bromo-9,10-diphenylanthracene (CAS: 201731-79-5, molecular formula: C₂₆H₁₇Br) is a brominated derivative of 9,10-diphenylanthracene, featuring a bromine atom at the 2-position of the anthracene core. This compound is characterized by a molecular weight of 409.32 g/mol and a density of 1.344 g/cm³ . It serves as a critical intermediate in synthesizing optoelectronic materials, particularly for organic light-emitting diodes (OLEDs) and phosphorescent complexes. Its synthetic utility stems from the bromine atom’s ability to undergo cross-coupling reactions, enabling the introduction of functional groups such as phosphinoyl or aryl moieties .

Preparation Methods

Bromination of 9,10-Diphenylanthracene

This method involves the direct bromination of 9,10-diphenylanthracene using bromine or N-bromosuccinimide (NBS). The reaction can be catalyzed by iron or copper powder to enhance yield.

Procedure:

  • Dissolve 9,10-diphenylanthracene in an organic solvent such as chloroform or dichloromethane.
  • Add bromine or NBS gradually while maintaining the reaction temperature.
  • Stir the mixture at room temperature or slightly elevated temperatures for several hours.
  • After completion, quench the reaction and extract the product using a suitable organic solvent.

Yield and Purity:
This method typically yields high-purity 2-Bromo-9,10-diphenylanthracene with purities exceeding 95% under optimized conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Another effective method for synthesizing this compound involves palladium-catalyzed cross-coupling reactions, particularly using a metal phenyl compound.

Procedure:

  • Start with a 9,10-dihalogenoanthracene (e.g., 9,10-dibromoanthracene).
  • Combine it with a phenyl compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a base.
  • Conduct the reaction in a solvent such as tetrahydrofuran (THF) under reflux conditions.
  • After the reaction period (typically 1 hour), work up the reaction mixture to isolate the product.

Yield and Purity:
This method can achieve yields of around 70-87%, depending on the specific conditions employed.

Alternative Synthesis via Diels-Alder Reaction

A more complex synthesis route involves utilizing a Diels-Alder reaction followed by subsequent transformations.

Procedure:

  • React benzoylhydrazide with benzoyl formic acid to form an intermediate.
  • Condense this intermediate under dehydration conditions using dicyclohexyl carbodiimide (DCC).
  • Perform a Diels-Alder reaction with benzyne to produce the desired compound.

Yield and Purity:
While this method offers an interesting synthetic pathway, it often results in lower yields (around 50%) and requires more steps compared to other methods.

The following table summarizes key aspects of each preparation method for this compound:

Method Yield (%) Purity (%) Key Features
Bromination >95 >95 Simple and direct; high yield
Palladium-Catalyzed Coupling 70-87 >95 Efficient for industrial applications
Diels-Alder Reaction ~50 Variable More complex; lower yield

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,10-diphenylanthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The anthracene core can be oxidized to form anthraquinone derivatives.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted anthracenes depending on the nucleophile used.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Major products are dihydroanthracene derivatives.

Scientific Research Applications

2-Bromo-9,10-diphenylanthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-9,10-diphenylanthracene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and transition to an excited state. This excited state can then transfer energy to other molecules or emit light as fluorescence. The molecular targets and pathways involved include interactions with other chromophores and energy transfer processes in photophysical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Position : Bromination at C2 (vs. C7 or C9) influences reactivity in cross-coupling reactions. For example, 2-bromo derivatives are more reactive in Pd-catalyzed C–P bond formation , while 7-bromo derivatives couple efficiently with δ-carboline .
  • Heteroatom Introduction : Replacing C2 with nitrogen (2-aza analogue) simplifies synthesis and induces a 50 nm red shift in OLED emission due to altered HOMO-LUMO levels .

Photophysical and Electrochemical Properties

Table 2: Photophysical and Electronic Properties

Compound Name Fluorescence λₑₘ (nm) Phosphorescence λₑₘ (nm) HOMO-LUMO Gap (eV) Heavy Atom Effect
9,10-Diphenylanthracene 420 Not observed 3.1 No
2-Bromo-9,10-diphenylanthracene 450–470 550 (crystalline film) 2.8 Yes
2-Aza-9,10-diphenylanthracene 470 N/A 2.5 No
2-Bromo-9,10-diphenylfluorene (BDF) 460 520 (solution), 550 (film) 2.7 Yes

Key Findings :

  • Red-Shifted Emission: Bromination at C2 induces a 30–50 nm red shift in fluorescence compared to non-brominated 9,10-diphenylanthracene due to enhanced spin-orbit coupling (SOC) .
  • Heavy Atom Effect : Bromine promotes intersystem crossing (ISC), enabling room-temperature phosphorescence (RTP) in crystalline and amorphous states .
  • Heteroatom Impact : Nitrogen incorporation reduces the HOMO-LUMO gap by 0.6 eV, significantly altering charge transport properties in OLEDs .

Thermal and Stability Profiles

Table 3: Thermal Stability and Purity

Compound Name Thermal Decomposition (°C) Purity (GC/HPLC) Stability under Refrigeration
This compound 280 >95% >1 week
2-Aza-9,10-diphenylanthracene 260 >99% N/A
9-Bromo-10-phenylanthracene 290 >98% N/A

Notes:

  • Brominated derivatives exhibit higher thermal stability (>280°C), making them suitable for vacuum-deposited OLED layers .
  • This compound maintains >95% purity for over a week when stored at 4°C .

Biological Activity

2-Bromo-9,10-diphenylanthracene (Br-DPA) is a significant organic compound known for its diverse applications in organic electronics, materials science, and medicinal chemistry. Its biological activity has garnered attention due to its interactions with various biological macromolecules and potential therapeutic applications. This article explores the biochemical properties, mechanisms of action, and research findings related to Br-DPA, supported by data tables and relevant case studies.

Br-DPA has a molecular formula of C26H17Br and a molecular weight of approximately 433.36 g/mol. It is characterized by a large conjugated system that enhances its electronic properties. The compound appears as a white to light yellow crystalline powder with a melting point between 263-265°C. It is insoluble in water but soluble in organic solvents such as chloroform and toluene .

Biochemical Interactions

Br-DPA exhibits significant biochemical activity primarily through its interactions with proteins, enzymes, and nucleic acids:

  • Enzyme Interaction: Br-DPA can bind to cytochrome P450 enzymes, influencing their catalytic activity through π-π stacking and hydrophobic interactions. This interaction can modulate the metabolism of various substrates, impacting drug metabolism and toxicity .
  • Nucleic Acid Binding: The compound has shown the ability to intercalate with DNA and RNA, potentially affecting gene expression and replication processes. This property makes it a candidate for further investigation in cancer research due to its ability to influence cellular proliferation and apoptosis .

Cellular Effects

Br-DPA's biological activity extends to its effects on cellular processes:

  • Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to oxidative stress within cells. This can result in altered gene expression and metabolic pathways, contributing to both therapeutic effects and toxicity depending on dosage .
  • Dose-Dependent Effects: Research indicates that low doses of Br-DPA can modulate cellular functions without significant toxicity, while high doses may induce inflammation and tissue damage due to excessive oxidative stress .

Case Studies

  • Cancer Research:
    A study investigated the effects of Br-DPA on cancer cell lines, revealing that it could inhibit cell proliferation at specific concentrations while inducing apoptosis through ROS generation. The results suggest potential applications in targeted cancer therapies.
  • Organic Electronics:
    Br-DPA is widely utilized in the development of organic light-emitting diodes (OLEDs) due to its excellent electronic properties. Its role as an electron donor enhances the optoelectronic characteristics of devices, making it valuable in material science .

Biological Activity Summary

Activity TypeDescription
Enzyme InteractionModulates cytochrome P450 activity; affects drug metabolism
Nucleic Acid BindingIntercalates with DNA/RNA; influences gene expression
Oxidative StressGenerates ROS; leads to oxidative damage at high concentrations
Cell ProliferationInhibits proliferation in cancer cell lines; induces apoptosis

Dosage Effects on Cellular Function

Dosage Range (µM)Cellular ResponseObservations
Low (1-10)Modulation without toxicityEnhanced metabolic activity
Moderate (10-50)Induction of oxidative stressAltered gene expression
High (>50)Toxicity observedInflammation and tissue damage

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-Bromo-9,10-diphenylanthracene, and what factors influence reaction efficiency?

  • Methodological Answer : A common synthesis involves reacting 2-bromoanthracene derivatives with phenyl lithium in acetonitrile at −78°C. The reaction requires precise stoichiometry (2.1 equiv. phenyl lithium) and quenching with saturated NH₄Cl to terminate the reaction. Post-synthesis, crude residues are extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Purification is typically omitted for immediate use in subsequent steps . Key factors include temperature control (<−70°C), solvent polarity, and exclusion of moisture to prevent side reactions.

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound requires storage in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation. Personal protective equipment (PPE) such as nitrile gloves, N95 respirators, and eye shields is mandatory due to potential skin/eye irritation . Avoid contact with water or heat sources, as decomposition may release hazardous vapors. Spills should be neutralized with non-combustible absorbents (e.g., vermiculite) and disposed of as halogenated waste .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR in CDCl₃ resolves aromatic proton environments (δ 8.60–7.66 ppm for anthracene backbone) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% GC) using reverse-phase columns with UV detection at 254 nm .
  • X-Ray Crystallography : Single-crystal diffraction confirms molecular geometry (e.g., dihedral angles between phenyl substituents and anthracene core) .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties compared to non-brominated analogs?

  • Methodological Answer : The electron-withdrawing bromine atom stabilizes the LUMO, reducing the reduction potential. Cyclic voltammetry (DMF, Pt electrode) shows a 0.3 V cathodic shift in the first reduction wave compared to 9,10-diphenylanthracene. Computational studies (DFT, B3LYP/6-31G*) correlate this with enhanced electron affinity, critical for charge transport in organic semiconductors .

Q. What contradictions exist in thermodynamic data, and how can they be resolved?

  • Methodological Answer : Reported heats of sublimation (ΔHₐ) vary between 120–135 kJ/mol due to differing measurement techniques (e.g., vapor pressure vs. calorimetry). To resolve discrepancies, researchers should standardize conditions (e.g., 25°C, inert atmosphere) and cross-validate using thermogravimetric analysis (TGA) coupled with mass spectrometry .

Q. How can bromination of 9,10-diphenylanthracene be optimized to minimize di-brominated by-products?

  • Methodological Answer : Use bromodimethylsulfonium bromide (BDMS) in dichloromethane at room temperature. This reagent avoids toxic Br₂ gas and reduces over-bromination. Reaction monitoring via TLC (hexane:EtOAc 9:1) ensures selective mono-bromination. Yields >85% are achievable with 2.4 equiv. BDMS and NaOH traps for HBr neutralization .

Q. What role does this compound play in OLED material development?

  • Methodological Answer : As a blue-emitting dopant, it enhances electroluminescence efficiency. Device performance is assessed via:

  • Photoluminescence Quantum Yield (PLQY) : Measured using integrating spheres (e.g., 60–70% in PMMA films).
  • Thin-Film Morphology : Atomic force microscopy (AFM) ensures uniform layer deposition (<1 nm roughness) for reduced exciton quenching .

Q. How does electrochemical reduction behavior compare to non-brominated analogs?

  • Methodological Answer : In dimethylformamide (DMF), the radical anion (DPA⁻•) of this compound exhibits a 1-electron reversible wave at −2.1 V (vs. Ag/AgCl), whereas non-brominated DPA reduces at −1.8 V. Chronoamperometry reveals slower electron transfer kinetics (k₀ = 0.02 cm/s) due to bromine’s steric and electronic effects, impacting charge transport in optoelectronic devices .

Properties

IUPAC Name

2-bromo-9,10-diphenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-15-16-23-24(17-20)26(19-11-5-2-6-12-19)22-14-8-7-13-21(22)25(23)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXPZBQVNNJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623822
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201731-79-5
Record name 2-Bromo-9,10-diphenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50% phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

About 7.6 g (17 mmol) of the obtained 2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol, 5.1 g (31 mmol) of potassium iodide, 9.7 g (92 mmol) of sodium phosphinate monohydrate, and 50 mL of glacial acetic acid were put into a 500 mL three-neck flask, and the mixture was refluxed at 120° C. for two hours. Thereafter, 30 mL of 50 phosphinic acid was added to the reaction mixture, and the mixture was stirred at 120° C. for one hour. After the reaction, the solution was washed with water, and the aqueous layer was extracted with ethyl acetate. The extract was combined with an organic layer to be dried with magnesium sulfate. After the drying, this mixture was suction filtered, and the obtained filtrate was concentrated to give a solid substance. This solid substance was dissolved in toluene, and the solution was filtered through Celite (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 531-16855), Florisil (produced by Wako Pure Chemical Industries, Ltd., Catalog No. 540-00135), and alumina. The obtained filtrate was concentrated to give a solid substance, and the solid substance was recrystallized with a mixed solvent of chloroform and hexane, giving 5.1 g of 2-bromo-9,10-diphenylanthracene, which was the object of the synthesis, as a light yellow powdered solid substance. The yield of the two stages (ii) and (iii) was 74%.
Name
2-bromo-9,10-diphenyl-9,10-dihydroanthracene-9,10-diol
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
50
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-9,10-diphenylanthracene
2-Bromo-9,10-diphenylanthracene
2-Bromo-9,10-diphenylanthracene
2-Bromo-9,10-diphenylanthracene
2-Bromo-9,10-diphenylanthracene
2-Bromo-9,10-diphenylanthracene

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